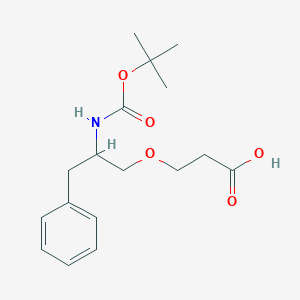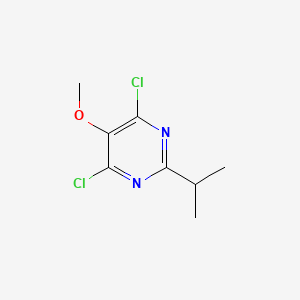![molecular formula C6H5N3O2 B13931726 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione CAS No. 412338-42-2](/img/structure/B13931726.png)
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both pyrrole and pyridazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of hydrazine derivatives with maleic anhydride can lead to the formation of the desired pyridazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
科学的研究の応用
作用機序
The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a similar fused ring system, known for its potential antileishmanial activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their inhibitory activities against various biological targets.
Uniqueness
2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione stands out due to its unique combination of pyrrole and pyridazine rings, which provides a distinct scaffold for chemical modifications and biological evaluations
特性
CAS番号 |
412338-42-2 |
|---|---|
分子式 |
C6H5N3O2 |
分子量 |
151.12 g/mol |
IUPAC名 |
3,6-dihydro-2H-pyrrolo[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-7-2-4(3)6(11)9-8-5/h1-2,7H,(H,8,10)(H,9,11) |
InChIキー |
HMOXFXCFXPXAEI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN1)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)

